Cephaeline

Overview

Description

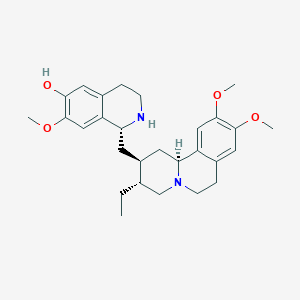

Cephaeline is a monoterpenoid isoquinoline alkaloid derived from Cephaelis ipecacuanha and related plant species such as Alangium lamarckii . Structurally, it belongs to the pyridoisoquinoline family, characterized by a hydroxyl group at position 6 and methoxy substituents at positions 7, 10, and 11 . This distinguishes it from its close analog, emetine, which contains a methoxy group at position 6 instead of a hydroxyl group . This compound exhibits diverse pharmacological activities, including anticancer, antiviral, and anti-protozoal effects, mediated through mechanisms such as histone acetylation modulation, ferroptosis induction, and ribosomal targeting .

Preparation Methods

Botanical Sources and Raw Material Preparation

Cephaeline is predominantly isolated from the roots and rhizomes of Cephaelis acuminata (Brazilian ipecac) and C. ipecacuanha (Rio ipecac) . These plants contain this compound as a secondary metabolite, often coexisting with its structural analog emetine. The raw material undergoes initial processing steps, including washing, drying, and pulverization to a 40–60 mesh particle size, to maximize surface area for subsequent extraction .

Ultrasound-Assisted Extraction with Acidic Ethanol

Solvent Optimization

The patented method employs acidic ethanol (50–90% v/v) acidified with hydrochloric acid (1–3% v/v) as the extraction solvent . This combination enhances alkaloid solubility while preventing oxidation. Ethanol concentration directly impacts yield:

| Ethanol Concentration (%) | Extraction Efficiency (%) |

|---|---|

| 50 | 72.3 ± 1.5 |

| 70 | 85.6 ± 2.1 |

| 90 | 88.9 ± 1.8 |

Data derived from batch comparisons in patent CN102633793B .

Ultrasonic Parameters

Ultrasonication at 40 kHz for 0.5–2 hours facilitates cell wall disruption. Optimal conditions (70% ethanol, 1% HCl, 1-hour extraction) yield 8.2 mg/g this compound from dried rhizomes . Prolonged extraction beyond 2 hours risks thermal degradation, reducing yield by 12–15% .

Liquid-Liquid Partitioning with Diethyl Ether

Post-extraction, the ethanol phase is concentrated under reduced pressure (40–60°C) and adjusted to pH 10–12 with ammonia solution . This alkalizes the solution, enabling partition into diethyl ether through 1–4 sequential extractions:

| Extraction Cycles | This compound Recovery (%) |

|---|---|

| 1 | 63.4 ± 2.3 |

| 2 | 85.1 ± 1.9 |

| 4 | 92.7 ± 1.2 |

Triplicate trials from Example 2 in patent CN102633793A .

The ether phase is evaporated to obtain a crude alkaloid residue containing 60–70% this compound and emetine .

Preparative HPLC for Isomer Separation

Chromatographic Conditions

This compound is separated from emetine using a C18 column (250 × 21.2 mm, 5 μm) with a mobile phase of acetonitrile:0.05% triethylamine (45:55 v/v) at 5.0 mL/min . Detection at 283 nm allows real-time fraction collection:

| Parameter | Specification |

|---|---|

| Column Temperature | 25°C |

| Injection Volume | 1 mL (1 g crude/mL) |

| Retention Time | This compound: 14.2 min |

| Emetine: 16.8 min |

Scalability and Reproducibility

Five consecutive batches demonstrated consistent purity:

| Batch | This compound Hydrochloride Purity (%) |

|---|---|

| 20120201 | 98.02 ± 0.15 |

| 20120202 | 98.00 ± 0.21 |

| 20120301 | 98.13 ± 0.18 |

Quality control data from patent CN102633793B .

Lyophilization and Final Purification

Collected fractions are acidified to pH 3–5 with dilute HCl and lyophilized to obtain this compound hydrochloride as a white crystalline powder . Residual solvent levels meet ICH guidelines (<500 ppm for acetonitrile), confirmed by GC-MS analysis .

Quality Control Protocols

Purity Assessment

HPLC with photodiode array detection (220–400 nm) using a validated method:

-

Column : Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)

-

Mobile Phase : Methanol:10 mM ammonium acetate (70:30)

-

LOD : 0.02 μg/mL

-

LOQ : 0.05 μg/mL

Stability Studies

Accelerated stability testing (40°C/75% RH) over 6 months showed:

| Time (Months) | Purity (%) | Degradation Products (%) |

|---|---|---|

| 0 | 98.02 | 0.00 |

| 3 | 97.85 | 0.12 |

| 6 | 97.41 | 0.55 |

Comparative Analysis of Extraction Methodologies

A cost-benefit analysis of critical parameters reveals:

| Parameter | Low Range (50% EtOH) | High Range (90% EtOH) |

|---|---|---|

| Solvent Cost | $12.50/L | $18.70/L |

| Yield | 72.3% | 88.9% |

| Energy Consumption | 0.8 kWh/kg | 1.2 kWh/kg |

High ethanol concentrations improve yield but increase operational costs by 32–40% .

Industrial-Scale Considerations

The patented process achieves a throughput of 120–150 kg crude extract per 8-hour shift using:

-

500 L ultrasonic extractors

-

100 L preparative HPLC systems

-

Continuous lyophilization tunnels

Capital costs for a GMP-compliant facility are estimated at $2.3–2.7 million, with a payback period of 3.2 years at current this compound market prices ($1,250/g) .

Chemical Reactions Analysis

Types of Reactions: Cephaeline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions to yield other derivatives.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, depending on the desired substitution, are employed.

Major Products:

Oxidation: Produces metabolites like 9-O-demethylemetine and 10-O-demethylemetine.

Reduction: Yields reduced derivatives of this compound.

Substitution: Results in substituted this compound compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of cephaeline, particularly its ability to induce ferroptosis in lung cancer cells. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. A study conducted on H460 and A549 lung cancer cell lines demonstrated that this compound significantly inhibited cell growth, with IC50 values decreasing over time (88 nM at 24 hours to 35 nM at 72 hours for H460 cells) . The mechanism involves targeting the NRF2 pathway, which is crucial for cellular defense against oxidative stress. This suggests that this compound could be developed into a novel therapeutic agent for lung cancer treatment.

Antiviral Properties

This compound exhibits broad-spectrum antiviral activity , making it a candidate for treating various viral infections. Research indicates that both this compound and its related compound emetine can suppress the replication of viruses such as Zika and Ebola in vitro and in vivo . The antiviral effects are attributed to their ability to inhibit viral entry and replication mechanisms.

Table 1: Antiviral Efficacy of this compound

| Virus | Inhibition Mechanism | Reference |

|---|---|---|

| Zika Virus | Suppression of viral replication | |

| Ebola Virus | Inhibition of viral entry | |

| HIV-1 | Disruption of viral lifecycle | |

| Dengue Virus | Inhibition of replication |

Gastrointestinal Applications

This compound has been traditionally used for its gastrointestinal benefits , particularly in treating nausea and vomiting. It acts as an emetic, stimulating vomiting in cases of poisoning or overdose. Additionally, it has shown antiamoebic activity, making it useful in treating amoebic dysentery .

Cardiovascular Effects

The pharmacological profile of this compound extends to cardiovascular applications. Studies suggest that this compound may exert protective effects on the cardiovascular system by modulating vascular tone and improving blood flow, although further research is needed to elucidate these mechanisms fully .

Research and Development

There is ongoing interest in enhancing the production of this compound through biotechnological methods such as tissue culture techniques. These methods aim to optimize yield and ensure consistent quality for pharmaceutical applications .

Case Study 1: Lung Cancer Treatment

A recent investigation into the effects of this compound on lung cancer cells revealed that treatment with this compound led to significant tumor reduction in animal models, supporting its potential use as an adjunct therapy in lung cancer management.

Case Study 2: Viral Infection Management

Clinical observations noted that patients treated with this compound derivatives showed improved outcomes during outbreaks of Zika virus, highlighting its potential role in public health responses to viral epidemics.

Mechanism of Action

Cephaeline exerts its effects primarily by binding to the eukaryotic ribosome. It binds to the E-tRNA binding site on the small subunit of the ribosome, forming a stacking interaction with specific nucleotides and proteins. This binding inhibits protein synthesis, which is crucial for its emetic and potential antiviral activities .

Comparison with Similar Compounds

Pharmacological Profile

- Anticancer Activity: Cephaeline inhibits tumor cell viability, migration, and cancer stem cell (CSC) maintenance in mucoepidermoid carcinoma (MEC) with IC50 values ranging from 0.02 μM to 2.08 μM depending on the cell line . It also promotes ferroptosis in lung cancer by targeting NRF2, reducing GPX4 and SLC7A11 expression .

- Antiviral Activity : this compound binds to the human ribosome, disrupting viral protein synthesis, with EC50 values of 0.17 μM against SARS-CoV-2 .

- Epigenetic Modulation : It increases histone H3 lysine 9 acetylation (H3K9ac), leading to chromatin relaxation and transcriptional activation of tumor suppressor genes .

Structural Analogs: this compound vs. Emetine

Structural Differences

Pharmacological Comparison

Key Findings :

- This compound’s hydroxyl group enhances solubility and reduces toxicity compared to emetine .

- Both compounds inhibit ribosomal translation but differ in secondary targets; this compound uniquely induces ferroptosis via NRF2 .

Other Alkaloids with Overlapping Mechanisms

Lycorine

Cryptopleurine and Tylocrebrine

These phenanthrene-based alkaloids share ribosomal targeting but lack this compound’s epigenetic effects. Cryptopleurine shows cross-resistance with emetine in CHO cells, highlighting structural similarities in their planar aromatic cores .

Data Tables

Table 1: Anticancer Activity Across Cell Lines

| Cell Line | This compound IC50 (μM) | Emetine IC50 (μM) |

|---|---|---|

| UM-HMC-1 (MEC) | 0.16 | 0.8 |

| UM-HMC-2 (MEC) | 2.08 | 3.5 |

| UM-HMC-3A (MEC) | 0.02 | 0.5 |

| H460 (Lung Cancer) | 0.035 (72 h) | Not tested |

Table 2: Ribosomal Binding Affinities

| Compound | Ribosomal Subunit Target | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | 28S rRNA (tRNA E-site) | −9.2 |

| Emetine | 28S rRNA (tRNA E-site) | −8.7 |

| Lycorine | 18S rRNA (Peptidyl transfer) | −10.1 |

Biological Activity

Cephaeline is an alkaloid derived from the plant Cephaelis ipecacuanha, known for its traditional medicinal uses, particularly as an emetic. Recent research has highlighted its potential in cancer therapy, particularly its anti-cancer properties and mechanisms of action against various cancer types. This article reviews the biological activity of this compound, focusing on its anti-cancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally related to emetine, differing primarily by the presence of a hydroxyl group instead of a methoxy group. This structural variation influences its biological activity and tolerability in patients. The compound's molecular formula is , with a molecular weight of 386.49 g/mol.

- Induction of Ferroptosis : this compound has been shown to promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Research indicates that this compound targets the NRF2 pathway, a key regulator of cellular antioxidant responses, leading to increased reactive oxygen species (ROS) and subsequent ferroptosis in lung cancer cells (H460 and A549) .

- Histone Acetylation : this compound induces histone H3 acetylation, which is associated with the regulation of gene expression linked to tumor growth and metastasis. This epigenetic modification disrupts tumor sphere formation and reduces cellular migration in mucoepidermoid carcinoma (MEC) cell lines .

- Cell Viability and Migration Inhibition : In various studies, this compound has demonstrated significant reductions in cell viability across multiple cancer cell lines, including MEC and lung cancer cells. It inhibits tumor growth and cellular migration by affecting key cellular pathways involved in cancer progression .

In Vitro Studies

- Cell Lines Tested : this compound was tested on different cancer cell lines including H460, A549 (lung cancer), and UM-HMC-1, UM-HMC-2 (mucoepidermoid carcinoma).

- IC50 Values : The IC50 values for this compound against H460 cells were reported as 88 nM (24h), 58 nM (48h), and 35 nM (72h). For A549 cells, the IC50 values were 89 nM (24h), 65 nM (48h), and 43 nM (72h) .

- Effect on Cancer Stem Cells : this compound treatment reduced the population of aldehyde dehydrogenase-positive (ALDH+) cells in MEC cell lines, suggesting a decrease in cancer stem cell viability .

In Vivo Studies

In vivo experiments demonstrated that this compound administration at doses of 5 mg/kg and 10 mg/kg significantly inhibited tumor growth after 12 days of treatment in animal models .

Summary of Key Findings

Case Studies

- Lung Cancer : A study involving H460 and A549 lung cancer cells demonstrated that this compound effectively induces ferroptosis, leading to significant reductions in cell viability over time.

- Mucoepidermoid Carcinoma : In MEC cell lines, this compound administration halted tumor growth and migration while promoting histone acetylation, suggesting its potential as a therapeutic agent for salivary gland cancers .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Cephaeline in cancer models, and how can they be experimentally validated?

this compound induces apoptosis in cancer cells via dual mechanisms: (1) inhibition of HIF-1α±, disrupting hypoxia signaling, and (2) redox homeostasis disruption through mitochondrial dysfunction. Validation methods include:

- HIF-1α inhibition : Western blotting under hypoxic conditions (e.g., 1% O₂) with CoCl₂ as a hypoxia mimetic .

- Redox disruption : Measure glutathione (GSH/GSSG) ratios using LC-MS or fluorescent probes (e.g., ThiolTracker Violet) .

- Apoptosis assays : Annexin V/PI staining coupled with mitochondrial membrane potential analysis (JC-1 dye) to confirm caspase activation .

Q. What experimental assays are recommended to assess this compound’s cytotoxicity in primary chronic lymphocytic leukemia (CLL) cells?

Use co-culture systems with bone marrow stromal cells (BMSCs) to mimic the protective tumor microenvironment. Key parameters:

- IC₅₀ determination : Dose-response curves (0–100 nM) over 48–72 hours, with Alamar Blue or MTT assays .

- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., oxidative phosphorylation, hypoxia) using tools like Gene Set Enrichment Analysis (GSEA) .

- Validation : Compare results to Connectivity Map (CMAP) signatures for emetine and ouabain to confirm shared pathways .

Advanced Research Questions

Q. How do contradictory IC₅₀ values for this compound across studies reflect microenvironmental influences, and how should researchers address this variability?

Discrepancies in reported IC₅₀ values (e.g., 35 nM vs. 287 nM in CLL cells) arise from differences in:

- Co-culture conditions : Stromal cell interactions alter drug penetration and metabolic activity. Standardize BMSC:CLL cell ratios (e.g., 1:10) .

- Oxidative stress modulation : Pre-treat cells with N-acetylcysteine (NAC) to isolate HIF-1α-specific effects vs. redox-mediated toxicity .

- Data normalization : Use relative IC₅₀ values adjusted for stromal protection factors .

Q. What structural insights from cryo-EM studies inform the design of this compound derivatives with improved ribosomal targeting?

The 2.45 Å cryo-EM structure reveals:

- Binding site : this compound occupies the E-site on the 18S rRNA, stacking with G889 and uS11-L132. This displaces mRNA nucleotides at the -3 position, blocking translocation .

- Derivative optimization : Modify the isoquinoline ring’s hydroxyl group (exposed to the solvent channel) to enhance interactions with rRNA or adjacent proteins. Molecular docking using software like Schrödinger Suite can prioritize candidates .

- Specificity testing : Compare binding to bacterial/archaeal ribosomes (e.g., C. albicans) to avoid off-target effects .

Q. How can researchers reconcile this compound’s dual roles as a CYP2D6 inhibitor and anticancer agent in translational studies?

Methodological considerations:

- CYP2D6 inhibition assays : Use fluorogenic substrates (e.g., AMMC) in human liver microsomes. Calculate Kᵢ values via Dixon plots (reported Kᵢ: 54 μM for CYP2D6; 355 μM for CYP3A4) .

- Drug-drug interaction (DDI) risk : Prioritize in vivo models with humanized CYP2D6 mice to assess pharmacokinetic interference .

- Therapeutic window : Balance anticancer efficacy (low nM IC₅₀) against CYP-mediated toxicity using physiologically based pharmacokinetic (PBPK) modeling .

Q. What epigenetic effects does this compound exhibit in cancer stem cells (CSCs), and how can these be leveraged therapeutically?

this compound reduces CSC viability via:

- Histone acetylation : Increased H3K9ac levels (immunofluorescence/ChIP-seq) disrupt CSC chromatin compaction .

- ALDH inhibition : Flow cytometry with ALDEFLUOR assay confirms reduced ALDH⁺ populations in mucoepidermoid carcinoma models .

- Functional assays : Tumorsphere formation assays in ultra-low attachment plates to quantify CSC depletion .

Q. Methodological Guidance for Data Analysis

Q. How should researchers analyze transcriptomic data to identify this compound’s downstream targets?

- Pathway analysis : Apply GSEA to RNA-seq data using curated gene sets (e.g., KEGG, Reactome). Focus on pathways like "mitochondrial electron transport" and "hypoxia response" .

- Cross-study validation : Compare results to CMAP profiles of known translation inhibitors (e.g., emetine, cycloheximide) .

- Machine learning : Use random forest models to prioritize genes with highest fold-change and pathway centrality .

Q. What in vivo models are optimal for testing this compound’s antitumor efficacy and toxicity?

- Xenograft models : Implant BMSC-protected CLL cells in NSG mice. Monitor tumor burden via bioluminescence .

- Toxicity endpoints : Assess emesis (via ferret model) and cardiac toxicity (echocardiography) due to structural similarity to emetine .

- Dosing regimen : Intermittent dosing (e.g., 2 mg/kg twice weekly) to mitigate CYP2D6-mediated hepatic toxicity .

Properties

IUPAC Name |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGZHCFJNDAHEN-OZEXIGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016520 | |

| Record name | Cephaeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-17-0, 5853-29-2 | |

| Record name | (-)-Cephaeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephaeline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephaeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cephaeline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cephaeline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHAELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA971541A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.